molecular formula C9H8N2O3 B2365359 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid CAS No. 1248078-73-0

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid

Cat. No. B2365359
M. Wt: 192.174
InChI Key: PTOYTVZGCIIVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid” is a chemical compound with the CAS Number: 1248078-73-0 . It has a molecular weight of 192.17 . The IUPAC name for this compound is 5-(1H-pyrazol-1-ylmethyl)-3-furoic acid .


Molecular Structure Analysis

The InChI code for “5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid” is 1S/C9H8N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Potent Angiotensin II Antagonists

A series of 5-(biphenyl-4-ylmethyl)pyrazoles, which are structurally related to 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid, have been synthesized as potent angiotensin II antagonists. These compounds have shown significant activity in vitro and in vivo, with a particular compound, UR-7280, demonstrating high potency compared to losartan, a commonly used antihypertensive agent (Almansa et al., 1997).

Synthesis of Ester and Amide Derivatives

The 1H-pyrazole-3-carboxylic acid, derived from furan-2,3-dione, can be converted into various ester or amide derivatives. These derivatives have potential for applications in various fields, including pharmaceuticals and materials science (Şener et al., 2002).

Catalytic Synthesis of Antioxidant Agents

A series of derivatives from 3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde have been synthesized and evaluated as potential antioxidants. These derivatives exhibited significant in vitro antioxidant activity, highlighting their potential in medicinal chemistry (Prabakaran et al., 2021).

Functionalization and Cyclization Reactions

Functionalization and cyclization reactions involving 1H-pyrazole-3-carboxylic acid and its acid chloride derivatives have been studied, demonstrating the potential of these compounds in the synthesis of various heterocyclic compounds (Akçamur et al., 1997).

Decarboxylative Fluorination

The decarboxylative fluorination of heteroaromatic carboxylic acids, including pyrazole and furan carboxylic acids, has been developed as an effective method for synthesizing fluorinated compounds, which have widespread applications in pharmaceuticals and agrochemicals (Yuan et al., 2017).

Synthesis of Novel Pyrazole Derivatives with Antimicrobial Activity

Novel pyrazole derivatives containing furan-2-carbohydrazides have been synthesized and evaluated for their antimicrobial activity. These compounds showed potential as new antimicrobial agents (Igidov et al., 2022).

Synthesis of Novel Chitosan Schiff Bases

Heteroaryl pyrazole derivatives, including those derived from furan, have been synthesized and used to form Schiff bases with chitosan. These compounds have been screened for their antimicrobial activity, showing potential in medical applications (Hamed et al., 2020).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

As for future directions, more research is needed to understand the potential applications of “5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid”. Pyrazole derivatives have been studied for their potential in various pharmacological activities , so this compound could have interesting properties worth exploring.

properties

IUPAC Name

5-(pyrazol-1-ylmethyl)furan-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)7-4-8(14-6-7)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOYTVZGCIIVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC2=CC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid

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